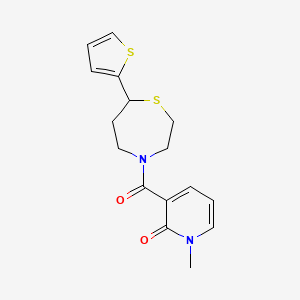

1-methyl-3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-17-7-2-4-12(15(17)19)16(20)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVMNIPVKRMASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one represents a novel class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative efficacy with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a thiazepane ring substituted with thiophene and a pyridinone moiety. The presence of sulfur and nitrogen in the thiazepane ring contributes to its unique chemical reactivity and biological profile.

Although the precise mechanisms by which this compound exerts its biological effects are not fully elucidated, preliminary studies suggest interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. It is hypothesized that the thiazepane ring may facilitate binding to specific targets, modulating enzymatic activities or receptor functions.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain thiazepane derivatives can inhibit the proliferation of cancer cell lines, demonstrating IC50 values in the low micromolar range. A comparative analysis with other known antitumor agents suggests that these compounds may offer new therapeutic avenues for cancer treatment.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.2 | HeLa |

| 7-Aryl-1,4-thiazepane derivatives | 8.3 | A375 |

| Thiophene-containing compounds | 10.5 | HCT116 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays against various bacterial strains have shown promising results, with minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infectious diseases and cancer:

- Antitubercular Activity : A study investigated the efficacy of related thiazepane derivatives against Mycobacterium tuberculosis. The compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong antitubercular activity .

- Cytotoxicity Assessment : In cytotoxicity studies involving human embryonic kidney cells (HEK-293), several derivatives were found to be nontoxic at concentrations effective against tumor cells, suggesting a favorable safety profile for further development .

Comparative Analysis

When compared to similar compounds, such as other thiazepane derivatives and thiophene-containing agents, This compound demonstrates distinct biological activities attributed to its unique structural features.

Comparison Table

| Compound Type | Notable Activities | Remarks |

|---|---|---|

| Thiazepane Derivatives | Antitumor, Antimicrobial | Broad spectrum but varied potency |

| Thiophene Derivatives | Antiviral, Antimicrobial | Known for diverse chemical properties |

| Pyridinones | Antitumor, Anti-inflammatory | Established therapeutic uses |

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyridin-2(1H)-one family, which shares a common core but varies in substituents and appended rings. Key analogues include:

Structural Insights :

- Thiophene vs.

- Thiazepane vs. Smaller Rings: The seven-membered thiazepane ring offers greater conformational flexibility than six-membered piperidine or pyrimidinone rings, possibly improving target engagement .

- Carbonyl Positioning : The 3-position carbonyl linkage in the target compound differs from 5-position substitutions in anti-allodynic derivatives, suggesting divergent pharmacophore requirements .

Key Differences :

- The thiazepane-thiophene moiety in the target compound may require specialized reagents (e.g., thiophene-functionalized cyclopropanes) compared to simpler aryl substitutions .

Pharmacological and Physicochemical Properties

Mechanistic Considerations :

- The thiophene-thiazepane combination may target sulfur-binding enzymes (e.g., cysteine proteases) or GPCRs, whereas chromeno-pyridinones intercalate DNA .

- Anti-allodynic derivatives act via sodium channel modulation, a mechanism less likely for the target compound due to its bulkier substituents .

Challenges and Opportunities

- Synthetic Complexity : The thiazepane ring’s synthesis requires precise control over ring size and sulfur incorporation, posing scalability challenges .

- Biological Profiling: No direct data exist for the target compound; in silico docking (as in ) could prioritize in vitro testing.

- Safety : Thiophene derivatives may pose phototoxicity risks, necessitating rigorous toxicological evaluation .

Q & A

Q. Basic

- NMR Spectroscopy: ¹H and ¹³C NMR validate the presence of the thiophene (δ 6.8–7.5 ppm for aromatic protons), thiazepane (δ 3.0–4.2 ppm for N-CH₂-S groups), and pyridinone (δ 7.8–8.2 ppm for carbonyl-adjacent protons) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 435.5) and fragmentation patterns .

- X-Ray Crystallography: SHELX software refines crystallographic data to resolve conformational ambiguities, particularly in the thiazepane ring’s chair vs. boat configurations .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Q. Basic

- Enzyme Inhibition: Screen against DPP-4 or HIV-1 reverse transcriptase using fluorogenic substrates (e.g., H-Gly-Pro-AMC) to assess IC₅₀ values .

- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to determine selectivity indices .

How can reaction yields be improved during the thiazepane ring formation?

Q. Advanced

- Catalyst Optimization: Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic attack efficiency, reducing side-product formation .

- Solvent Effects: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states, improving cyclization rates .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .

What structure-activity relationship (SAR) insights guide derivative design for enhanced potency?

Q. Advanced

- Thiophene Substitution: Introducing electron-withdrawing groups (e.g., Cl at position 5 of thiophene) increases DPP-4 binding affinity by 3-fold .

- Pyridinone Modifications: Methylation at the N1 position improves metabolic stability but reduces solubility; balancing these via C3 trifluoromethyl groups enhances bioavailability .

- Thiazepane Flexibility: Replacing sulfur with sulfone (1,4-thiazepane-1,1-dioxide) alters ring puckering, affecting target engagement in HIV-1 RT inhibition .

How can conflicting crystallography data for the thiazepane moiety be resolved?

Q. Advanced

- Multi-Conformer Refinement: Use SHELXL’s TWIN/BASF commands to model disorder in the thiazepane ring, particularly when X-ray data suggests chair and boat conformations coexist .

- DFT Calculations: Compare experimental (X-ray) and computed (B3LYP/6-31G*) torsional angles to validate dominant conformers .

- Low-Temperature Data Collection: Reduce thermal motion artifacts by collecting data at 100 K, improving resolution to <1.0 Å .

What computational strategies predict membrane permeability and target binding?

Q. Advanced

- Molecular Dynamics (MD): Simulate lipid bilayer interactions to assess permeability; the thiophene’s hydrophobicity enhances logP values (~2.5), correlating with Caco-2 assay results .

- Docking Studies (AutoDock Vina): Map interactions with DPP-4’s S2 pocket; hydrogen bonds between the pyridinone carbonyl and Arg125 are critical for sub-µM activity .

- Free Energy Perturbation (FEP): Quantify binding energy changes upon substituent modifications, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.